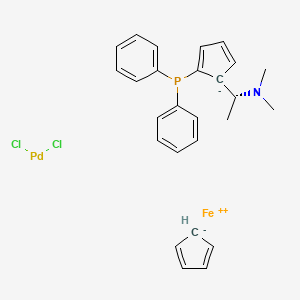
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes cyclopentadiene, palladium, diphenylphosphanyl, and iron components. It is used in various scientific research applications due to its reactivity and ability to form stable complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) typically involves the following steps:
Preparation of Cyclopentadiene: Cyclopentadiene is obtained from the thermal cracking of dicyclopentadiene at around 180°C.
Formation of Dichloropalladium Complex: Palladium chloride is reacted with cyclopentadiene in the presence of a suitable solvent to form the dichloropalladium complex.
Addition of Diphenylphosphanyl and Iron Components: The diphenylphosphanyl and iron components are introduced under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
High-Temperature Cracking: Large-scale thermal cracking of dicyclopentadiene.
Catalytic Reactions: Use of catalysts to enhance the formation of the dichloropalladium complex.
Purification: Advanced purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is used in various scientific research applications, including:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: Studying its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigating its use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) exerts its effects involves:
Molecular Targets: Binding to specific molecular targets such as enzymes and receptors.
Pathways: Modulating biochemical pathways, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyl Complexes: Compounds containing the cyclopentadienyl ligand, such as ferrocene.
Palladium Complexes: Other palladium-based complexes used in catalysis.
Diphenylphosphanyl Complexes: Compounds with diphenylphosphanyl ligands.
Uniqueness
Cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) is unique due to its combination of cyclopentadiene, palladium, diphenylphosphanyl, and iron components, which confer distinct reactivity and stability properties.
Propiedades
Número CAS |
76374-09-9 |
|---|---|
Fórmula molecular |
C26H28Cl2FeNPPd |
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;dichloropalladium;(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H23NP.C5H5.2ClH.Fe.Pd/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;;/h4-17H,1-3H3;1-5H;2*1H;;/q2*-1;;;2*+2/p-2/t17-;;;;;/m1...../s1 |
Clave InChI |
SNFHKSPIFLPWCV-BATJUKGTSA-L |
SMILES isomérico |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
SMILES canónico |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.Cl[Pd]Cl.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


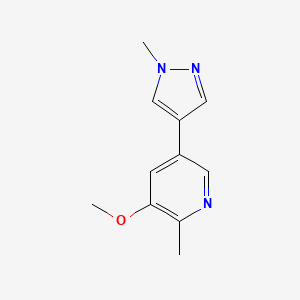
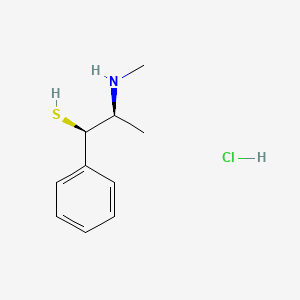
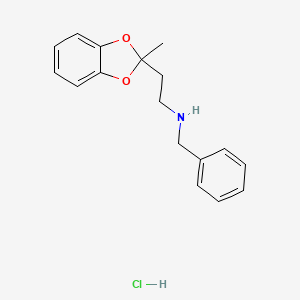
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
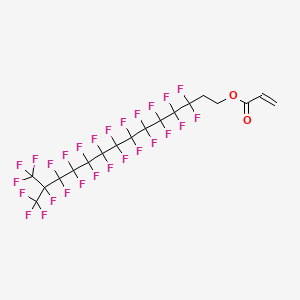
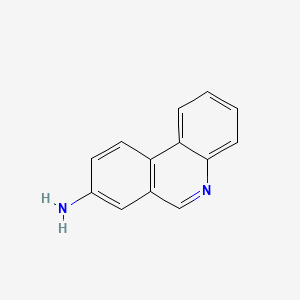
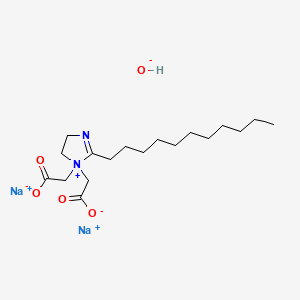


![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
